3-Bromo-4-chloro-1H-indazole
CAS No.: 885521-40-4
Cat. No.: VC2545866
Molecular Formula: C7H4BrClN2
Molecular Weight: 231.48 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885521-40-4 |
---|---|
Molecular Formula | C7H4BrClN2 |
Molecular Weight | 231.48 g/mol |
IUPAC Name | 3-bromo-4-chloro-2H-indazole |
Standard InChI | InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
Standard InChI Key | KQVVWXSIPZGIAN-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C(=C1)Cl)Br |
Canonical SMILES | C1=CC2=NNC(=C2C(=C1)Cl)Br |
Introduction
Physical and Chemical Properties
3-Bromo-4-chloro-1H-indazole (CAS 885521-40-4) is a crystalline compound with a molecular formula of C7H4BrClN2 and a molecular weight of 231.48 g/mol . The compound contains a bicyclic structure comprising an indazole core with bromine substitution at the 3-position and chlorine at the 4-position. The key physical and chemical properties of this compound are summarized in Table 1.
Property | Value |
---|---|
Chemical Formula | C7H4BrClN2 |
Molecular Weight | 231.48 g/mol |
CAS Number | 885521-40-4 |
IUPAC Name | 3-bromo-4-chloro-1H-indazole |
Synonyms | 3-bromo-4-chloro-2H-indazole, BROMOCHLOROINDAZOLE, 1H-Indazole, 3-bromo-4-chloro- |
Appearance | Crystalline solid |
InChI | InChI=1S/C7H4BrClN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
InChIKey | KQVVWXSIPZGIAN-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C(=C1)Cl)Br |
Table 1: Physical and Chemical Properties of 3-Bromo-4-chloro-1H-indazole
Synthesis Methods
Several methods have been reported for the synthesis of 3-Bromo-4-chloro-1H-indazole. The most common approach involves the bromination of 4-chloro-1H-indazole using various brominating agents. The key synthetic pathways are outlined below:
Bromination of 4-Chloro-1H-indazole
A widely used method involves the direct bromination of 4-chloro-1H-indazole using bromine in N,N-dimethylformamide (DMF) at temperatures between 0°C and 20°C . This reaction proceeds with good regioselectivity for the 3-position, yielding 3-bromo-4-chloro-1H-indazole with a reported yield of approximately 68% .
NBS-Mediated Bromination
Synthetic Method | Reagents | Conditions | Approximate Yield (%) | Advantages |
---|---|---|---|---|
Direct Bromination | Br2, DMF | 0-20°C | 68 | Simple procedure, moderate yield |
NBS Bromination | NBS, Various solvents | Room temperature | 75-85 | Mild conditions, high selectivity |
Photoredox Process | NBS, Erythrosine, O2, (NH4)2S2O8 | Visible light | 80-85 | Environmentally friendly |
Electrochemical | NaBr/nBu4NBr, MeCN | Pt electrodes | 70-75 | Tandem process potential |
Table 2: Comparison of Synthetic Methods for 3-Bromo-4-chloro-1H-indazole
Structural Characteristics
Tautomerism
Indazoles, including 3-bromo-4-chloro-1H-indazole, exhibit tautomerism between the 1H and 2H forms. While the 1H-tautomer is typically more stable for most indazoles, the presence of substituents can influence this equilibrium . For indazole itself, quantum chemical calculations indicate that the 1H-tautomer is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer in the gas phase and similar values are reported in water (15.9 kJ·mol⁻¹) .
Crystalline Structure
X-ray crystallography studies of related indazole derivatives have provided insights into the structural features of these compounds. In the solid state, indazoles tend to form hydrogen-bonded networks involving the NH group. The planar bicyclic system with the halogen substituents predominantly in-plane with the aromatic rings is a characteristic feature of these structures .
NMR Spectral Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure of 3-bromo-4-chloro-1H-indazole. The assignments of key NMR signals are presented in Table 3, based on comparative analysis with related compounds.
Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | ~13.5 | s | NH |
¹H | ~7.7 | d | H-7 |
¹H | ~7.5 | d | H-5 |
¹H | ~7.3 | t | H-6 |
¹³C | ~139 | s | C-7a |
¹³C | ~133 | s | C-3 |
¹³C | ~126 | s | C-3a |
¹³C | ~123 | s | C-6 |
¹³C | ~121 | s | C-5 |
¹³C | ~119 | s | C-4 |
¹³C | ~109 | s | C-7 |
¹⁵N | ~-173 | s | N-1 |
¹⁵N | ~-68 | s | N-2 |
Table 3: Estimated NMR Spectral Data for 3-Bromo-4-chloro-1H-indazole Based on Related Compounds
Reactivity and Chemical Behavior
Reactions at the N-H Position
The NH group of 3-bromo-4-chloro-1H-indazole can undergo various substitution reactions. A notable example is the reaction with formaldehyde in aqueous acidic conditions to yield (3-bromo-4-chloro-1H-indazol-1-yl)methanol derivatives . This reaction proceeds through the nucleophilic attack of the N-1 position on formaldehyde.
Halogen Exchange Reactions
The halogen substituents in 3-bromo-4-chloro-1H-indazole can participate in metal-catalyzed coupling reactions, making this compound valuable in medicinal chemistry for constructing more complex structures. The bromine at the 3-position is particularly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings .
Electrophilic Aromatic Substitution
The indazole core of 3-bromo-4-chloro-1H-indazole can undergo further electrophilic aromatic substitution reactions, though the presence of the electron-withdrawing halogen substituents reduces the reactivity compared to unsubstituted indazole .
Applications in Research and Development
Pharmaceutical Intermediates
3-Bromo-4-chloro-1H-indazole serves as an important intermediate in pharmaceutical research, particularly in the development of compounds with biological activity. The halogenated positions provide sites for further functionalization through various cross-coupling reactions .
Structure-Activity Relationship Studies
Halogenated indazoles, including 3-bromo-4-chloro-1H-indazole, are valuable scaffolds for structure-activity relationship (SAR) studies in drug discovery. The position-specific halogen substitutions allow for systematic exploration of biological activity and physicochemical properties .
Development of Enzyme Inhibitors
Derivatives of halogenated indazoles have been investigated for their potential as enzyme inhibitors. While specific information about 3-bromo-4-chloro-1H-indazole is limited, related compounds have shown promise as inhibitors of various enzymes, including kinases and other regulatory proteins .
Comparison with Related Compounds
Understanding 3-bromo-4-chloro-1H-indazole in the context of its related derivatives provides valuable insights into structure-property relationships. Table 4 presents a comparison of key properties with structurally similar compounds.
Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference | Relative Stability |
---|---|---|---|---|
3-Bromo-4-chloro-1H-indazole | 885521-40-4 | 231.48 | Reference compound | Reference |
4-Chloro-1H-indazole | 13096-96-3 | 152.58 | Lacks 3-Br substituent | More stable |
3-Bromo-4-methoxy-1H-indazole | 1167055-27-7 | 227.06 | 4-OCH₃ instead of 4-Cl | Slightly less stable |
6-Bromo-4-chloro-1H-indazole | 885518-99-0 | 231.48 | Br at 6-position instead of 3-position | Similar stability |
7-Bromo-3-chloro-1H-indazole | Not specified | 231.48 | Br at 7-position, Cl at 3-position | Similar stability |
3-Bromo-4-chloro-6-nitro-1H-indazole | 885522-75-8 | 276.47 | Additional 6-NO₂ group | Less stable |
Table 4: Comparison of 3-Bromo-4-chloro-1H-indazole with Related Compounds
Recent Research Developments
Research involving halogenated indazoles has expanded in recent years, with particular focus on their applications in medicinal chemistry. Although specific studies on 3-bromo-4-chloro-1H-indazole are somewhat limited, research on related compounds provides insights into potential directions.
Synthesis of Anti-HIV Compounds
Recent research has explored the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a heterocyclic fragment used in the synthesis of Lenacapavir, a potent capsid inhibitor for HIV-1 infections . This demonstrates the importance of halogenated indazoles as building blocks in antiviral drug development.
Development of Kinase Inhibitors
Halogenated indazoles have been investigated as scaffolds for developing kinase inhibitors. The electron-withdrawing properties of the halogen substituents influence the electronic distribution within the molecule, affecting binding affinities to target proteins.
Anticandidal Activity
Research on indazole derivatives has revealed potential anticandidal properties. A study involving 3-bromo-1H-indazole derivatives coupled with various phenylboronic acids showed promising antifungal activity, suggesting similar potential for 3-bromo-4-chloro-1H-indazole derivatives .
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